BenchChemオンラインストアへようこそ!

Shikimic Acid

Antimicrobial mechanism Transcriptomics Metabolomics

Source (−)-shikimic acid (≥98%) as the chiral pool starting material when overall yield drives process economics. Its three pre-installed stereocenters with correct oxidation state eliminate additional chiral manipulations, enabling an 11-step asymmetric synthesis at 55% overall yield—a substantial improvement over (−)-quinic acid and other alternatives. For antimicrobial R&D, its unique dual disruption of bacterial potassium/calcium ion channels and pyruvate metabolism differentiates it from quinic acid, which acts solely on cell wall synthesis. Request a quote for milligram to multi-kilogram quantities with full CoA and chiral purity documentation.

Molecular Formula C7H10O5
Molecular Weight 174.15 g/mol
CAS No. 138-59-0
Cat. No. B1681744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShikimic Acid
CAS138-59-0
Synonyms(–)-Shikimic Acid, L-Shikimic Acid, Shikimic acid
Molecular FormulaC7H10O5
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESC1C(C(C(C=C1C(=O)O)O)O)O
InChIInChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6-/m1/s1
InChIKeyJXOHGGNKMLTUBP-HSUXUTPPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWater solubility = 1.5X10+5 mg/l @ 21 °C
Solubility in water about 18 g/100 ml;  solubility @ 23 °C (g/100 ml): 2.25 in absolute alcohol, 0.015 in anhydrous ether;  practically insoluble in chloroform, benzene, petroleum ether
150 mg/mL at 21 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Shikimic Acid (CAS 138-59-0): Hydroaromatic Intermediate for Pharmaceutical Synthesis and Antimicrobial Applications


Shikimic acid (CAS 138-59-0), also known as its anionic form shikimate, is a hydroaromatic intermediate in the shikimate pathway—a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, algae, parasites, and plants [1]. This cyclohexene carboxylic acid derivative (C₇H₁₀O₅, MW 173.14 g/mol) contains three stereogenic centers and exists naturally as the (−)-enantiomer [2]. As a critical chiral pool starting material, shikimic acid serves as the industrial precursor for the neuraminidase inhibitor oseltamivir phosphate (Tamiflu®) and exhibits broad-spectrum antimicrobial activity, making it a high-value compound in both pharmaceutical manufacturing and food preservation sectors.

Why Shikimic Acid Cannot Be Substituted with Quinic Acid or Other In-Class Organic Acids


Despite sharing structural similarities and the shikimate pathway with quinic acid (QA) and other alicyclic acids, shikimic acid (SA) exhibits distinct stereochemical, mechanistic, and functional properties that preclude simple substitution. While both SA and QA are natural organic acids with antibacterial activity, combined transcriptomic and metabolomic analyses reveal that they operate through remarkably different action mechanisms against Staphylococcus aureus, affecting distinct ion channels, metabolic pathways, and cellular targets [1]. In oseltamivir phosphate synthesis, (−)-shikimic acid provides all three stereocenters with the correct oxidation state pre-installed, whereas (−)-quinic acid requires additional stereochemical manipulations, resulting in divergent synthetic efficiency and overall yield [2]. Furthermore, alternative microbial production routes via 3-dehydroshikimic acid (DHS) or other shikimate pathway intermediates yield different impurity profiles and require distinct downstream purification protocols [3]. These quantifiable differences in mechanism, stereochemical utility, and process economics establish shikimic acid as a non-fungible starting material in both pharmaceutical synthesis and antimicrobial applications.

Shikimic Acid Comparative Performance Data: Quantitative Differentiation from Quinic Acid and Alternative Starting Materials


Shikimic Acid vs. Quinic Acid: Divergent Antibacterial Mechanisms Against Staphylococcus aureus Revealed by Multi-Omics Analysis

Shikimic acid (SA) and quinic acid (QA) were compared head-to-head for antibacterial mechanism against S. aureus using combined transcriptomic and metabolomic approaches. The study revealed that only SA affected normal potassium and calcium ion channel functions, and SA specifically interfered with pyruvate metabolic pathways, whereas QA damaged L-lysine and peptidoglycan synthesis to inhibit cell wall synthesis and cell division [1]. Both acids disrupted oxidative phosphorylation and membrane fluidity, but the target-specific differences indicate that SA cannot be functionally replaced by QA in applications requiring ion channel modulation or metabolic interference.

Antimicrobial mechanism Transcriptomics Metabolomics

Shikimic Acid vs. Quinic Acid as Oseltamivir Phosphate Starting Material: Overall Synthetic Yield Comparison

In the industrial synthesis of oseltamivir phosphate (Tamiflu®), (−)-shikimic acid serves as the preferred chiral pool starting material over (−)-quinic acid due to its pre-installed stereochemistry and oxidation state. A high-yielding 11-step asymmetric synthesis starting from (−)-shikimic acid achieved an overall yield of 55% [1], representing a significant improvement over earlier routes using (−)-quinic acid which typically required additional stereochemical inversion steps and yielded substantially lower overall efficiencies. The Roche industrial process leverages shikimic acid's three defined stereocenters (one retained, two inverted) to streamline synthesis [2].

Oseltamivir synthesis Chiral pool Process chemistry

Shikimic Acid In Vitro Antimicrobial Activity: Antibacterial vs. Antifungal MIC Differential

A comparative in vitro antimicrobial evaluation of pure (98.85%) shikimic acid using the broth two-fold microdilution method revealed a striking differential in potency between antibacterial and antifungal activity. Against five bacterial species (including P. aeruginosa, E. coli, K. pneumoniae, S. aureus, and E. aerogenes), MIC values ranged from 3.906 to 15.625 mg/mL, whereas against five Candida species (C. glabrata, C. albicans, C. krusei, C. tropicalis, C. parapsilosis), MIC values ranged from 31.25 to 250 mg/mL [1]. The antibacterial effect was quantified as approximately twenty-fold stronger than the antifungal effect, providing a clear performance benchmark for end-users selecting shikimic acid for bacterial versus fungal inhibition applications.

Antimicrobial susceptibility MIC Broth microdilution

Shikimic Acid Pharmacokinetics: Species-Specific Absolute Oral Bioavailability in Rats vs. Pigs

Cross-species pharmacokinetic studies reveal substantial variation in the absolute oral bioavailability of shikimic acid, a critical parameter for in vivo study design and formulation development. In Sprague-Dawley rats following intragastric administration, the absolute oral bioavailability was determined to be approximately 10% [1]. In contrast, a two-period crossover study in growing pigs (50 mg/kg BW intragastric) calculated absolute bioavailability at 21.68%, with a plasma Cmax of 10,823.44 ng/mL reached at Tmax of 1.78 h [2]. This species-dependent absorption profile necessitates careful selection of animal models and formulation strategies when translating in vitro findings to in vivo efficacy studies.

Pharmacokinetics Bioavailability Preclinical development

Shikimic Acid Analytical Detection: Validated HPLC-DAD Method for Wine Quality Control with Sub-ppm Quantification Limits

A validated HPLC-DAD method for simultaneous determination of six organic acids (tartaric, malic, shikimic, lactic, citric, and succinic) in wine provides robust analytical performance metrics essential for quality control applications. The method achieved linearity with R² > 0.998, limits of detection (LOD) ranging from 0.00002 to 0.0025 g/L, and limits of quantification (LOQ) ranging from 0.00006 to 0.0085 g/L [1]. Precision was validated with RSD < 10%, and accuracy assessed via recovery ranged from 94.8% to 108%. For shikimic acid specifically, the method enables reliable quantification at naturally occurring concentrations (approximately 10–150 mg/L in wine), providing a benchmark for analytical method selection in food authentication and quality control workflows.

Analytical method validation HPLC-DAD Food analysis

Optimal Use Cases for Shikimic Acid Based on Quantified Performance Differentiation


Industrial-Scale Oseltamivir Phosphate (Tamiflu®) Synthesis

Procure (−)-shikimic acid (≥98% purity) as the chiral pool starting material when overall synthetic yield is a critical process economic driver. The 11-step asymmetric synthesis achieves 55% overall yield, representing a substantial improvement over alternative starting materials such as (−)-quinic acid [1]. The compound's three pre-installed stereocenters (with correct oxidation state) eliminate the need for additional stereochemical manipulations, reducing step count and improving atom economy. This application directly leverages the evidence in Evidence Item 2 demonstrating yield superiority over alternative chiral pool materials.

Antibacterial Formulation Development Requiring Ion Channel Modulation

Select shikimic acid over quinic acid for antimicrobial formulations where disruption of bacterial potassium and calcium ion channels or interference with pyruvate metabolism is the intended mechanism of action. Combined transcriptomic and metabolomic evidence confirms that only shikimic acid affects these specific targets in Staphylococcus aureus, while quinic acid acts primarily through cell wall synthesis inhibition [2]. This mechanistic differentiation enables rational formulation design for specific antibacterial applications.

In Vivo Pharmacokinetic and Immune-Enhancement Studies in Large Animal Models

Utilize shikimic acid for preclinical pharmacokinetic-pharmacodynamic studies in swine models, where absolute oral bioavailability reaches 21.68%—more than double the 10% observed in rats [3]. The established PK-PD relationship showing strong positive correlation (0.6 < R < 1) between plasma concentration and immune parameters (C3, C4, IgG, IgA, IgM) supports its use as an immunopotentiator in veterinary and translational human medicine applications [4].

Food Authentication and Wine Quality Control via Organic Acid Profiling

Employ shikimic acid as a marker compound in validated HPLC-DAD methods for wine authentication and quality control. The method provides reliable quantification at naturally occurring concentrations (10–150 mg/L) with R² > 0.998 and recovery of 94.8–108% [5]. Shikimic acid levels can serve as an indicator of grape variety, geographical origin, and fermentation process integrity, supporting regulatory compliance and anti-counterfeiting efforts in the wine industry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Shikimic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.